molecular formula C11H12O B14604055 Spiro[4.6]undeca-6,8,10-trien-2-one CAS No. 61063-88-5

Spiro[4.6]undeca-6,8,10-trien-2-one

Cat. No.: B14604055
CAS No.: 61063-88-5
M. Wt: 160.21 g/mol
InChI Key: ADTQSFHRADNRSB-UHFFFAOYSA-N
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Description

Spiro[4.6]undeca-6,8,10-trien-2-one is a bicyclic spiro compound characterized by a spiro junction connecting a six-membered unsaturated ring (with conjugated triene moieties at positions 6, 8, and 10) and a four-membered lactone ring (with a ketone group at position 2). Its synthesis typically involves multicomponent reactions or acid-catalyzed intramolecular condensations. For example, derivatives such as 4-(benzyloxy)-2,2-dichloro-1-oxa-4-azaspiro[4.6]undeca-6,8,10-trien-3-one are synthesized from tropone and trichloroacetamide derivatives under acidic conditions, yielding orange oils with confirmed IR absorption bands at 1641 cm⁻¹ (C=O stretch) and 1567 cm⁻¹ (C=C stretch) . Key spectral data (NMR, MS) validate the spiro architecture and purity of these compounds .

This compound derivatives are notable for their applications in fragrance chemistry. For instance, (6Z,8E)-undeca-6,8,10-trien-2-one isomers are identified as key aroma compounds in galbanum oil, contributing fruity-green-balsamic notes with extremely low odor thresholds (e.g., 0.700 ppb in water) .

Properties

CAS No.

61063-88-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

spiro[4.6]undeca-6,8,10-trien-3-one

InChI

InChI=1S/C11H12O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h1-4,6-7H,5,8-9H2

InChI Key

ADTQSFHRADNRSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1=O)C=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.6]undeca-6,8,10-trien-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the use of dienes and dienophiles in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.6]undeca-6,8,10-trien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Spiro[4

Mechanism of Action

The mechanism by which Spiro[4.6]undeca-6,8,10-trien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Conformational Flexibility : Spiro[4.6]undeca-6,8,10-trien-2-one exhibits restricted rotation due to its spiro junction, unlike spiro[indole-pyrrole] derivatives, which show flexible enantiomers with equilibrating diastereoisomers in solution .
  • Thermal Stability : Derivatives like 4-(benzyloxy)-2,2-dichloro-1-oxa-4-azaspiro analogs are stable as oils, whereas spiro[indene-oxiran] derivatives (e.g., 9-spiroepoxy-tricyclo derivatives) crystallize as solids with defined melting points .

Spectral and Analytical Distinctions

  • Mass Spectrometry : this compound derivatives show molecular ion peaks (e.g., m/z 320 for dichloro-azaspiro analogs) , whereas dioxaspiro compounds (e.g., 1,6-dioxaspiro[4.6]undecane) fragment via characteristic cleavages at ether linkages .
  • NMR Dynamics : Variable-temperature NMR studies reveal restricted ring flipping in this compound, unlike spiro[indole-pyrrole] systems, which exhibit dynamic equilibration of diastereoisomers .

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